2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride
Description
Properties
IUPAC Name |
2-propan-2-ylindazol-6-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(2)13-6-8-3-4-9(11)5-10(8)12-13;;/h3-7H,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBMNCLOQZEZGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C=CC(=CC2=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 2-(propan-2-yl)hydrazine with a suitable aldehyde or ketone to form the corresponding hydrazone intermediate This intermediate then undergoes cyclization to form the indazole ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced analogs with different functional groups.
Scientific Research Applications
2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Notes
- Data limitations : Direct studies on this compound are scarce; comparisons rely on structurally related compounds.
- Research gaps : Further studies on its biological activity, thermal stability, and crystallography are needed to validate theoretical predictions.
Biological Activity
2-(Propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride, also known by its CAS number 1334000-80-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H15Cl2N3
- Molecular Weight : 248.15 g/mol
- CAS Number : 1334000-80-4
Synthesis and Derivatives
The synthesis of this compound involves various chemical reactions that can lead to different derivatives with potentially enhanced biological activity. The compound's structure allows for modifications that can impact its pharmacological properties.
Antitumor Activity
Recent studies have explored the antitumor properties of indazole derivatives, including this compound. A notable study evaluated a series of indazole derivatives against several human cancer cell lines:
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| K562 (CML) | 5.15 | High (HEK-293: 33.2 µM) |
| A549 (Lung) | Not specified | Not specified |
| PC-3 (Prostate) | Not specified | Not specified |
| Hep-G2 (Liver) | Not specified | Not specified |
The compound exhibited significant inhibitory effects on the K562 cell line, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest through modulation of key proteins such as Bcl-2 and p53/MDM2 pathways .
The mechanism by which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound increased apoptosis rates in K562 cells in a dose-dependent manner.
- Cell Cycle Arrest : Treatment with the compound led to an increase in the G0/G1 phase population and a decrease in S phase cells.
- Protein Expression Modulation : Western blot analyses indicated that the compound up-regulated p53 and down-regulated MDM2, disrupting the balance critical for cell survival and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of indazole derivatives. Key observations include:
- Substituents at specific positions on the indazole ring significantly affect antitumor activity.
- For example, replacing certain phenyl groups with others can lead to a decrease in inhibitory potency against cancer cells .
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- K562 Cell Line Study : Compound 6o showed promising results with an IC50 value of 5.15 µM against K562 cells, demonstrating both selectivity and potency.
- Apoptosis Analysis : Flow cytometry revealed increased apoptosis rates at higher concentrations, corroborating the compound's role in inducing programmed cell death .
- Cell Cycle Distribution : Analysis indicated that treatment with the compound resulted in significant alterations to cell cycle phases, particularly increasing G0/G1 phase populations .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-(propan-2-yl)-2,6-dihydro-1H-indazol-6-imine dihydrochloride, and how do reaction parameters influence yield?
- Methodological Answer : A common approach for synthesizing imine-containing heterocycles involves condensation reactions under acidic conditions. For example, refluxing precursors (e.g., amines and carbonyl derivatives) in acetic acid with sodium acetate as a base can promote imine formation. Critical parameters include reaction time (3–5 hours for analogous compounds), temperature (reflux conditions), and molar ratios (e.g., 1:1.1 for limiting vs. excess reagents). Post-synthesis, recrystallization from polar solvents (e.g., DMF/acetic acid mixtures) can enhance purity .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this dihydrochloride salt?
- Methodological Answer :
- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for single-crystal structure determination, resolving protonation states and salt formation .
- NMR spectroscopy : H/C NMR can identify tautomeric forms (e.g., imine vs. enamine) and confirm substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns.
- Elemental analysis : Validates stoichiometry of the dihydrochloride salt.
Advanced Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and crystallographic results for tautomeric forms of this compound?
- Methodological Answer :
- X-ray crystallography : SHELXL provides definitive evidence of solid-state tautomerism, as seen in similar heterocycles. For instance, crystallographic data may reveal protonation at the imine nitrogen, while NMR in solution might suggest dynamic equilibria .
- Variable-temperature NMR : Monitor tautomeric shifts under different conditions (e.g., DMSO-d vs. CDCl).
- DFT calculations : Compare experimental and computed H chemical shifts to identify dominant tautomers in solution.
Q. What experimental design considerations are critical for studying the stability of the imine group under varying pH conditions?
- Methodological Answer :
- pH-dependent stability assays : Use buffered solutions (pH 1–12) and monitor degradation via HPLC or UV-Vis spectroscopy.
- Kinetic studies : Track imine hydrolysis rates at physiological pH (7.4) to assess relevance in biological systems.
- Salt form comparison : Evaluate stability of the dihydrochloride salt vs. free base, as protonation states influence reactivity .
Q. How can researchers address challenges in crystallizing hygroscopic salts like this dihydrochloride derivative?
- Methodological Answer :
- Moisture-controlled environments : Use gloveboxes or sealed capillaries during crystal growth.
- Anti-solvent diffusion : Add non-polar solvents (e.g., hexane) to saturated DMF/acetic acid solutions to induce crystallization.
- Cryoprotection : Flash-cool crystals in liquid nitrogen to mitigate moisture absorption during X-ray data collection .
Data Contradiction Analysis
Q. How should discrepancies between theoretical and experimental melting points be interpreted?
- Methodological Answer :
- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify multiple crystalline phases.
- Purity reassessment : Contaminants (e.g., residual solvents) can depress melting points; repeat elemental analysis or HPLC.
- Computational validation : Compare experimental data with predicted melting points from molecular dynamics simulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
